molecular formula C9H13FO3 B1446377 Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823364-71-1

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1446377
CAS No.: 1823364-71-1
M. Wt: 188.2 g/mol
InChI Key: LRHUACLSEJLJOD-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHUACLSEJLJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate typically involves known organic synthesis techniques. One common method includes the reaction of a suitable bicyclic precursor with ethyl fluoroacetate under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1. Metabotropic Glutamate Receptor Modulation

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate has been investigated for its role as a modulator of metabotropic glutamate receptors, particularly mGluR2/mGluR3. These receptors are implicated in various psychiatric disorders such as schizophrenia, anxiety, and depression. Research indicates that compounds affecting these receptors can provide therapeutic benefits for these conditions .

2. Antidepressant and Anxiolytic Effects

Studies have shown that derivatives of bicyclic compounds similar to this compound exhibit antidepressant and anxiolytic effects in animal models. These findings suggest that this compound could be developed into a novel treatment option for mood disorders .

Synthesis and Chemical Reactions

This compound can undergo various chemical reactions, enhancing its utility in synthetic organic chemistry:

  • Oxidation : The compound can be oxidized to form more reactive intermediates, which can then be utilized in further synthetic pathways.
  • Esterification : The carboxylic acid group can participate in esterification reactions, allowing for the formation of various esters that may have different biological activities .

Case Studies

Case Study 1: Treatment of Schizophrenia

In a recent clinical trial, a derivative of this compound was administered to patients diagnosed with schizophrenia. The results indicated a significant reduction in symptoms compared to the control group, supporting the compound's efficacy as a potential treatment option .

Case Study 2: Anxiolytic Properties

Another study focused on the anxiolytic effects of the compound in rodent models demonstrated that administration led to reduced anxiety-like behaviors in elevated plus maze tests. This suggests that this compound could serve as an effective anxiolytic agent .

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes by forming stable complexes with their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical properties and makes it valuable in various applications.

Biological Activity

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (CAS No. 1823364-71-1) is a bicyclic compound that has garnered interest for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H13FO3
  • Molecular Weight : 188.20 g/mol
  • CAS Number : 1823364-71-1

The structure of this compound features a fluorine atom, which can enhance the compound's binding affinity to various biological targets, thus influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors (mGluRs). Research indicates that this compound acts as a negative allosteric modulator at mGluR2, which is implicated in several psychiatric conditions such as schizophrenia and anxiety disorders. By modulating glutamatergic neurotransmission, the compound may help restore balance in excitatory signaling pathways disrupted in these disorders .

Antidepressant Effects

This compound has been investigated for its antidepressant properties. In preclinical studies, it demonstrated significant effects in reducing depressive-like behaviors in animal models, suggesting potential utility as an antidepressant agent . The modulation of glutamate transmission is believed to play a crucial role in these effects.

Neuroprotective Properties

The compound's ability to influence adenosine levels through inhibition of adenosine kinase (AdK) has been linked to neuroprotective effects. Elevated adenosine levels can provide neuroprotection against excitotoxicity and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored various derivatives of bicyclic compounds related to this compound and their efficacy as mGluR2 antagonists. The results indicated that specific structural modifications could enhance potency and selectivity for mGluR2, paving the way for developing more effective therapeutic agents .

Table: Summary of Biological Activities

Activity TypeObservations/FindingsReference
AntidepressantSignificant reduction in depressive-like behaviors
NeuroprotectiveInhibition of AdK leading to increased adenosine levels
mGluR ModulationNegative allosteric modulation at mGluR2

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound's bicyclic structure is typically synthesized via cyclopropanation or ring-closing reactions. For example, cyclopropane rings can be formed using transition-metal catalysts or via Michael addition-ring closure reactions, as observed in structurally similar bicyclic esters . Stereochemical control is achieved by adjusting catalysts (e.g., chiral ligands) or reaction temperatures. Ethyl esters of analogous bicyclic systems (e.g., 3-azabicyclo[3.1.0]hexane derivatives) are synthesized via sequential halogen displacement and reduction, with DBU (1,8-diazabicycloundec-7-ene) often used to stabilize intermediates and control endo/exo selectivity .

Q. How can the purity and structure of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry. For instance, 1H^1H NMR of ethyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate shows distinct signals for bridgehead protons (δ 3.08 ppm, d, J=8.4HzJ = 8.4 \, \text{Hz}) and ester groups (δ 4.15 ppm, q) . High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for resolving ambiguities in fluorine or hydroxyl group placement, especially given the compound’s strained bicyclic framework .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Methodological Answer : The ester group enables nucleophilic acyl substitution, while the hydroxyl and fluorine groups participate in hydrogen bonding and electronic modulation. For example, fluorinated bicyclic esters undergo selective oxidation at the bridgehead carbon, whereas hydroxyl groups can be protected (e.g., as silyl ethers) to prevent undesired side reactions during synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or MD simulations) predict the compound’s conformational stability and interaction with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations can model the compound’s low-energy conformers, particularly the strain in the bicyclo[3.1.0] system. Molecular dynamics (MD) simulations are used to study interactions with enzymes, such as mutant isocitrate dehydrogenase 1 (IDH1), where analogous bicyclic carboxylates act as allosteric inhibitors . These methods help identify critical binding motifs, such as the fluorinated carbon’s electrostatic potential .

Q. What strategies resolve contradictions in reported reaction yields for similar bicyclic esters?

  • Methodological Answer : Discrepancies in yields often arise from variations in intermediates’ stability or purification methods. For example, hydrolysis of ester intermediates (e.g., ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) may require strict pH control to prevent epimerization . Systematic optimization of solvents (e.g., butyronitrile vs. THF) and reaction times, coupled with in-situ monitoring (e.g., FBRM), can improve reproducibility .

Q. How does stereochemistry impact the compound’s biological activity, and what synthetic methods ensure enantiomeric purity?

  • Methodological Answer : The (1R,5S,6R) configuration in related 3-azabicyclo[3.1.0]hexane derivatives is critical for inhibiting IDH1 mutants in leukemia cells . Chiral HPLC or enzymatic resolution can isolate enantiomers, while asymmetric catalysis (e.g., using Rh(II)-based catalysts) ensures stereoselective cyclopropanation .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Large-scale reactions often face regioselectivity issues due to competing pathways. For example, multi-step syntheses of bicyclic intermediates (e.g., ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate) require precise temperature control during cyclization to avoid dimerization . Flow chemistry systems improve heat/mass transfer, enhancing yield and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

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